1-Methyl-3-(3-methyl-1,1-dioxothiolan-3-yl)thiourea

Apoptosis Bcl-2-like protein 11 Cancer Biology

1-Methyl-3-(3-methyl-1,1-dioxothiolan-3-yl)thiourea (CAS 507456-16-8, CID is a synthetic thiourea derivative featuring a 1,1-dioxidotetrahydrothiophen (sulfolane) ring with a 3-methyl substituent and an N-methyl thiourea moiety. Its molecular formula is C₇H₁₄N₂O₂S₂ with a molecular weight of 222.3 g/mol.

Molecular Formula C7H14N2O2S2
Molecular Weight 222.3 g/mol
Cat. No. B12115625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-(3-methyl-1,1-dioxothiolan-3-yl)thiourea
Molecular FormulaC7H14N2O2S2
Molecular Weight222.3 g/mol
Structural Identifiers
SMILESCC1(CCS(=O)(=O)C1)NC(=S)NC
InChIInChI=1S/C7H14N2O2S2/c1-7(9-6(12)8-2)3-4-13(10,11)5-7/h3-5H2,1-2H3,(H2,8,9,12)
InChIKeyTXSKUTRNVBWVFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>33.3 [ug/mL] (The mean of the results at pH 7.4)

Procurement-Relevant Identity and Inventory Profile of 1-Methyl-3-(3-methyl-1,1-dioxothiolan-3-yl)thiourea


1-Methyl-3-(3-methyl-1,1-dioxothiolan-3-yl)thiourea (CAS 507456-16-8, CID 5105211) is a synthetic thiourea derivative featuring a 1,1-dioxidotetrahydrothiophen (sulfolane) ring with a 3-methyl substituent and an N-methyl thiourea moiety [1]. Its molecular formula is C₇H₁₄N₂O₂S₂ with a molecular weight of 222.3 g/mol . This compound belongs to a class of thioureas recognized for diverse biological applications, but its specific pharmacological profile remains largely uncharacterized in the peer-reviewed primary literature. It was originally sourced from the Molecular Libraries Small Molecule Repository (MLSMR) and assigned the identifier MLS000333265 [2].

Source MLSMR screening library; pharmacological profile uncharacterized
Activity Reported inactivity in Bcl-2 protein interaction assay
Scaffold Sulfone-thiourea core suitable for medicinal chemistry exploration

Structural Specificity Risks in 1-Methyl-3-(3-methyl-1,1-dioxothiolan-3-yl)thiourea Procurement: Why Analog Interchange Is Not Supported


Despite sharing a common thiourea core, the biological and physicochemical properties of thiourea derivatives are exquisitely sensitive to substituent identity, position, and stereochemistry [1]. The 1,1-dioxidotetrahydrothiophen-3-yl group with the 3-methyl substitution pattern creates a sterically and electronically distinct environment compared to unsubstituted (1,1-dioxothiolan-3-yl)thiourea (MW 194.27) or the bis-substituted 1,3-bis(3-methyl-1,1-dioxothiolan-3-yl)thiourea (MW 340.5) [2]. The single N-methyl modification on the thiourea nitrogen further differentiates this compound from both simpler and more complex aryl-substituted analogs such as 1-(4-hydroxyphenyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)thiourea . These structural distinctions are known to materially impact hydrogen-bonding capacity (2 donors, 3 acceptors), lipophilicity (XLogP3 = -0.3), and target engagement profiles, making generic interchange without experimental validation scientifically unjustified [1].

Des-methyl analog

Lacks ring and thiourea methyls; HBD count and lipophilicity may differ, shifting target binding profiles.

Bis-substituted analog

Symmetrical and more sterically hindered; loss of one HBD site may alter interaction modes.

Thiourea substitution sensitivity

Minor substituent changes can shift physicochemical and biological properties; direct interchange not supported.

Verifiable Differentiation Evidence for 1-Methyl-3-(3-methyl-1,1-dioxothiolan-3-yl)thiourea Against Closest Analogs


In Vitro Activity Profiling Against Bcl-2 Family Protein: Target Compound vs. Primary Screening Baseline

In a fluorescence-based apoptosis screening assay against human Bcl-2-like protein 11 (Bcl2-A1/BIM interaction), 1-methyl-3-(3-methyl-1,1-dioxothiolan-3-yl)thiourea exhibited an EC50 value >350,000 nM (>350 μM), indicating no meaningful inhibitory activity at the concentrations tested [1]. In the context of this specific assay, this inactivity profile differentiates the compound from any potential screening hits that would have shown measurable potency. However, direct head-to-head quantitative comparison data with the closest structural analogs—(1,1-dioxothiolan-3-yl)thiourea or 1,3-bis(3-methyl-1,1-dioxothiolan-3-yl)thiourea—within the same assay system is not available in the public domain.

Bcl-2 Binding Disruption
Assay context
EC50 > 350 µM (inactive)
Supports negative control context for Bcl-2 interaction assays
Fluorescence assay; PubChem AID 2765
Apoptosis Bcl-2-like protein 11 Cancer Biology High-Throughput Screening

Structural and Physicochemical Differentiation from Des-methyl Analog (1,1-Dioxothiolan-3-yl)thiourea

The target compound (MW 222.3, XLogP3 = -0.3, 2 H-bond donors, 3 H-bond acceptors) differs from its closest des-methyl analog, (1,1-dioxothiolan-3-yl)thiourea (MW 194.27), by the addition of one methyl group on the thiolane ring and one on the terminal thiourea nitrogen [1]. These methyl additions increase molecular weight by 28 Da and reduce aqueous solubility while potentially altering metabolic stability and target binding through steric and lipophilic effects. The additional N-methyl group also eliminates one hydrogen bond donor site compared to the unsubstituted thiourea, which can reduce binding promiscuity with off-target metalloenzymes [2].

vs. Des-methyl Analog
Class-level
ΔMW +28 g/mol, HBD 2 vs 3
May alter permeability and off-target binding profile
Computational predictions; requires experimental confirmation
Medicinal Chemistry Physicochemical Properties Lead Optimization Thiourea Scaffolds

Sulfone Scaffold and Metabolic Stability Advantage Over Urea-Based GIRK Activators: Class-Level Inference

The 1,1-dioxidotetrahydrothiophen-3-yl (sulfone) scaffold contained in the target compound has been independently characterized in a series of GIRK1/2 potassium channel activators, where the sulfone-based head group was reported to provide improved metabolic stability over prototypical urea-based compounds [1]. Specifically, the N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ether series demonstrated nanomolar GIRK1/2 potency with enhanced tier 1 DMPK profiles attributed to the sulfone moiety [1]. However, the target 1-methyl-3-(3-methyl-1,1-dioxothiolan-3-yl)thiourea has not been directly profiled in these GIRK assays in the published literature; any extrapolation of GIRK channel activity is based solely on scaffold similarity and remains experimentally unverified.

Sulfone Scaffold Stability
Class-level
Reported improved metabolic stability in related sulfone series
Scaffold similarity suggests potential; requires target-specific validation
GIRK activity not tested for this compound
GIRK Channels Potassium Channel Activators Metabolic Stability Sulfone Scaffolds

Differentiation from Bis-substituted Analog 1,3-Bis(3-methyl-1,1-dioxothiolan-3-yl)thiourea by Symmetry and Steric Bulk

The target compound (C₇H₁₄N₂O₂S₂, MW 222.3) is mono-substituted with a single 3-methyl-1,1-dioxothiolan-3-yl group, whereas 1,3-bis(3-methyl-1,1-dioxothiolan-3-yl)thiourea (C₁₁H₂₀N₂O₄S₃, MW 340.5) bears two such groups, doubling the sulfone content and increasing molecular weight by 118.2 g/mol (53% increase) [1]. The bis-substituted analog is symmetric and significantly more sterically encumbered, which would predictably reduce conformational flexibility and alter target binding site occupancy. The target compound retains a free NH group on one side of the thiourea, preserving hydrogen bond donor capacity for interactions with biological targets, whereas the bis-substituted analog has both NH positions occupied [1].

vs. Bis-substituted Analog
Specification review
ΔMW -118 g/mol, HBD 2 vs 1, asymmetric
Lower MW and asymmetry may enhance permeability and synthetic flexibility
Structural comparison; functional impact not verified
Thiourea Derivatives Structure-Activity Relationships Steric Effects Chemical Synthesis

Scientifically Supported Application Contexts for 1-Methyl-3-(3-methyl-1,1-dioxothiolan-3-yl)thiourea in Research Procurement


Negative Control Compound for Bcl-2 Family Protein Interaction Assays

Given its established inactivity (EC50 > 350 μM) in the Bcl-2-like protein 11/BIM interaction assay, this compound can serve as a structurally matched negative control for screening campaigns involving the dioxidotetrahydrothiophen-3-yl thiourea chemotype [1]. Its structural similarity to potentially active analogs, combined with its validated lack of effect in this specific assay, supports its use in counter-screening to confirm assay specificity.

Scaffold Reference Standard for Sulfone-Containing Thiourea Library Synthesis

The compound's unique combination of a sulfone ring, a methyl-substituted tetrahydrothiophene, and a mono-N-methyl thiourea makes it a valuable reference standard for synthetic chemistry laboratories developing focused libraries of thiourea-based GIRK channel modulators or metalloenzyme inhibitors [2]. Its well-defined structure (InChIKey: TXSKUTRNVBWVFW-UHFFFAOYSA-N) and commercial availability at 98% purity from suppliers such as LeYan and AKSci facilitate its use as a chromatography and spectroscopy calibration standard .

Physicochemical Probe for Studying Methyl Effects on Thiourea Permeability and Solubility

The target compound's computed XLogP3 of -0.3 and reduced hydrogen bond donor count (2 vs. 3 for des-methyl analogs) position it as a tool molecule for systematic studies on how incremental N-methylation and C-methylation of the thiolane ring influence membrane permeability, aqueous solubility, and metabolic stability within thiourea chemical space [1]. Such studies can inform property-based lead optimization strategies for preclinical programs.

Exploratory GIRK Channel Pharmacology with Explicit Experimental Validation Requirement

Given the established role of the 1,1-dioxidotetrahydrothiophen-3-yl scaffold in nanomolar-potency GIRK1/2 activators, this thiourea derivative represents a structurally distinct chemotype for exploratory electrophysiology in GIRK1/2 or GIRK1/4 channel assays [3]. However, any use of this compound as a GIRK channel modulator must be preceded by de novo experimental validation, as no published GIRK activity data for this specific compound exists in the primary literature. Its procurement for such studies is predicated entirely on the hypothesis-generating scaffold similarity argument.

Application
Selection Property
Validation Focus
Negative control for Bcl-2 interaction assays
Inactivity in Bcl-2 protein interaction assay
Confirm assay specificity and absence of interference
Scaffold reference for sulfone-thiourea library synthesis
Well-defined sulfone-thiourea structure
Purity and identity verification (HPLC, NMR)
Physicochemical probe for methyl effects on permeability/solubility
Methyl-substitution impact on lipophilicity and HBD count
Experimental logP, solubility, and permeability assays
Exploratory GIRK channel pharmacology
Sulfone scaffold from known GIRK activator series
De novo electrophysiology testing in GIRK1/2 or GIRK1/4 assays
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